molecular formula C24H22F3N3O2S B11457333 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 403718-46-7

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11457333
CAS No.: 403718-46-7
M. Wt: 473.5 g/mol
InChI Key: VXGGXIRHAZMZON-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioxo Group: This step often involves the use of sulfur-containing reagents such as thiourea.

    Attachment of the Cyclohexenyl Group: This can be done via a Friedel-Crafts alkylation reaction.

    Addition of the Trifluoromethylphenyl Group: This step may involve a nucleophilic substitution reaction using trifluoromethylbenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The quinazoline core is known for its ability to inhibit certain enzymes, making this compound a candidate for drug development.

    Molecular Probes: Used in the study of biological pathways.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs targeting specific enzymes or receptors.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit enzyme activity by binding to the active site, while the trifluoromethyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used in cancer treatment.

    Thioxo Compounds: Compounds containing thioxo groups, known for their biological activity.

Uniqueness

    Structural Complexity: The combination of a quinazoline core, thioxo group, and trifluoromethylphenyl group makes this compound unique.

    The diverse functional groups allow for a wide range of applications in various scientific fields.

Properties

CAS No.

403718-46-7

Molecular Formula

C24H22F3N3O2S

Molecular Weight

473.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H22F3N3O2S/c25-24(26,27)17-7-4-8-18(14-17)30-22(32)19-10-9-16(13-20(19)29-23(30)33)21(31)28-12-11-15-5-2-1-3-6-15/h4-5,7-10,13-14H,1-3,6,11-12H2,(H,28,31)(H,29,33)

InChI Key

VXGGXIRHAZMZON-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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